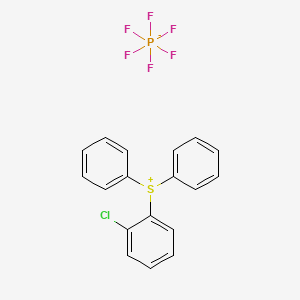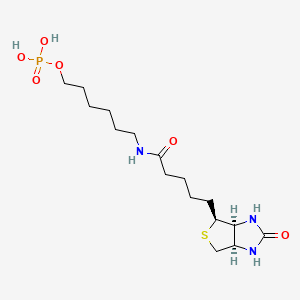
6-N-Biotinylaminohexyl Hydrogenphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-N-Biotinylaminohexyl Hydrogenphosphate is a biotinylated biochemical assay reagent. It is used as a biological material or organic compound in life science-related research. This compound features a biotin group and a hydrogen phosphate group, making it useful for affinity-based applications such as pull-down assays or for ligating with streptavidin proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-Biotinylaminohexyl Hydrogenphosphate involves the reaction of biotinylated hexylamine with hydrogen phosphate. The phosphonate group is readily attacked by nucleophiles such as amines, thiols, or alcohols to form bonds similar to those found in DNA . The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the biotin and phosphate groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using automated reactors to ensure consistency and purity. The compound is then purified using techniques such as chromatography to achieve the desired level of purity for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-N-Biotinylaminohexyl Hydrogenphosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphonate group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the phosphate group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Water, methanol, and other polar solvents.
Catalysts: Acidic or basic catalysts to facilitate hydrolysis.
Major Products Formed
The major products formed from reactions involving this compound include biotinylated derivatives and phosphonate esters, depending on the nucleophile used in the reaction .
Wissenschaftliche Forschungsanwendungen
6-N-Biotinylaminohexyl Hydrogenphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and for the preparation of biotinylated compounds.
Biology: Utilized in affinity-based assays such as pull-down assays to study protein-protein interactions.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of biotinylated materials for various industrial applications .
Wirkmechanismus
The mechanism of action of 6-N-Biotinylaminohexyl Hydrogenphosphate involves its ability to form strong bonds with streptavidin proteins through the biotin group. This interaction is highly specific and stable, making it useful for affinity-based applications. The phosphonate group can also participate in nucleophilic substitution reactions, allowing for the modification of the compound for various research purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-N-Biotinylaminohexyl Hydrogenphosphonate: Similar in structure but features a hydrogen phosphonate group instead of a hydrogen phosphate group
Biotinylated Hexylamine: Lacks the phosphate group but contains the biotinylated hexylamine structure.
Biotinylated Phosphates: Compounds with similar biotin and phosphate groups but different linker structures.
Uniqueness
6-N-Biotinylaminohexyl Hydrogenphosphate is unique due to its combination of a biotin group and a hydrogen phosphate group, making it highly versatile for various biochemical applications. Its ability to form strong bonds with streptavidin proteins and participate in nucleophilic substitution reactions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C16H30N3O6PS |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl dihydrogen phosphate |
InChI |
InChI=1S/C16H30N3O6PS/c20-14(17-9-5-1-2-6-10-25-26(22,23)24)8-4-3-7-13-15-12(11-27-13)18-16(21)19-15/h12-13,15H,1-11H2,(H,17,20)(H2,18,19,21)(H2,22,23,24)/t12-,13-,15-/m0/s1 |
InChI-Schlüssel |
HTYCAPREFZTEBA-YDHLFZDLSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCOP(=O)(O)O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCOP(=O)(O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


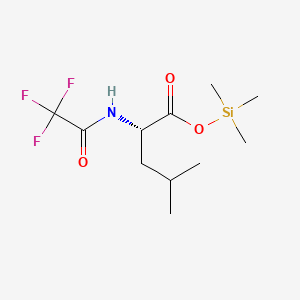
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)



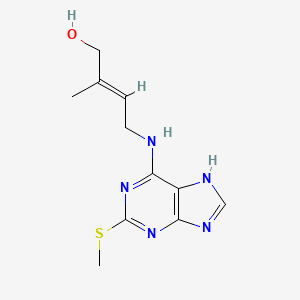
![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
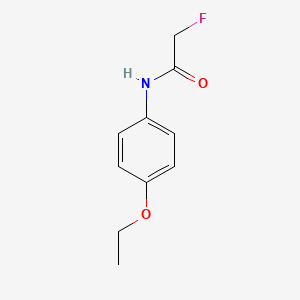
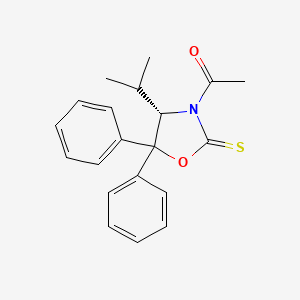
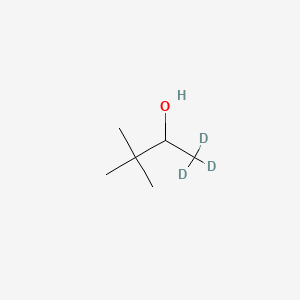
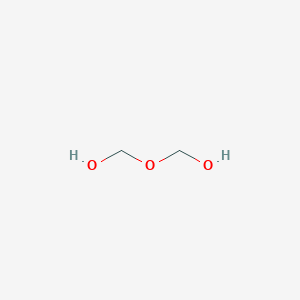
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)
